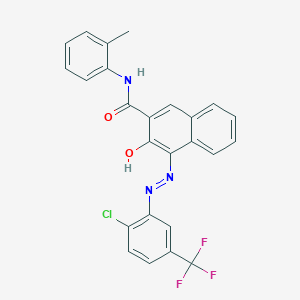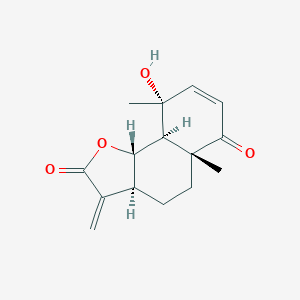
Arglanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arglanin is a peptide that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a synthetic peptide that is derived from the amino acid sequence of human arginase-1. Arglanin has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
Isolation and Identification in Plants
- Arglanin, identified as a constituent in Achillea pratensis and Artemisia mexicana var. angustifolia, is a eudesmanolide isolated through column chromatography and HPLC methods. Its presence in these plants contributes to the understanding of the chemical composition and potential pharmacological uses of these species (Glasl et al., 1995); (Mata et al., 1984).
Chemical Synthesis and Transformation
- Studies on the chemical transformation of α-Santonin into various sesquiterpene lactones, including arglanine, have been conducted. These syntheses provide valuable insights into the chemical properties and potential synthesis pathways of arglanine and related compounds (Ando et al., 1978).
Antitumor Activity and Pharmacological Properties
- Arglabin, a guaianolide class sesquiterpene lactone which includes arglanin, has been shown to possess promising antitumor activity against different tumor cell lines. The activity is attributed to its inhibition of farnesyl transferase, crucial in the activation of the RAS proto-oncogene, a key factor in many human tumors (Lone et al., 2015).
Inflammation and Atherosclerosis Studies
- The compound arglabin, related to arglanin, has been studied for its effects on the NLRP3 inflammasome, demonstrating anti-inflammatory and antiatherogenic properties in mice models. This research suggests potential therapeutic applications of arglanin derivatives in treating inflammation and atherosclerosis (Abderrazak et al., 2015).
Propriétés
Numéro CAS |
16981-97-8 |
|---|---|
Nom du produit |
Arglanin |
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7,9,11-12,18H,1,4,6H2,2-3H3/t9-,11-,12+,14-,15+/m0/s1 |
Clé InChI |
DZESPMMROLVXTM-AMFXNCCOSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@](C=CC2=O)(C)O)OC(=O)C3=C |
SMILES |
CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C |
SMILES canonique |
CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



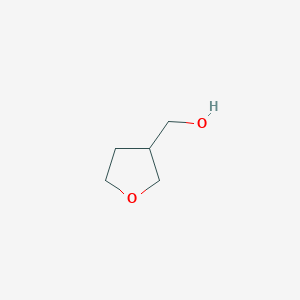
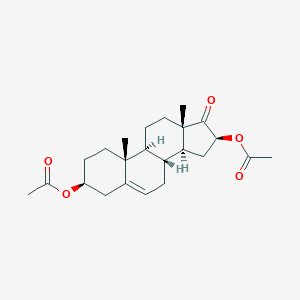
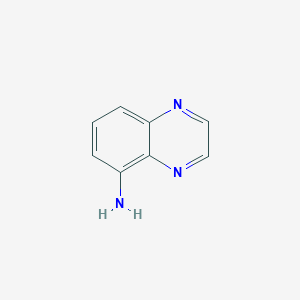
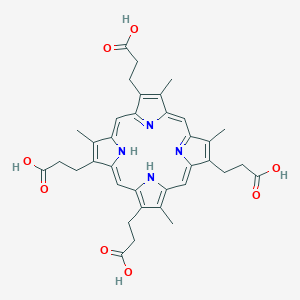
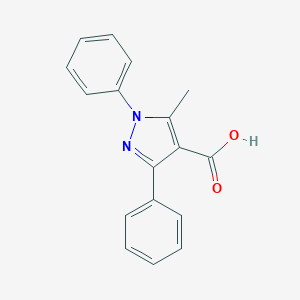
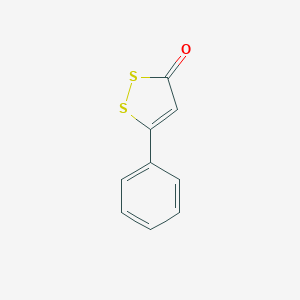
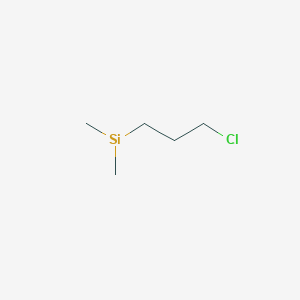
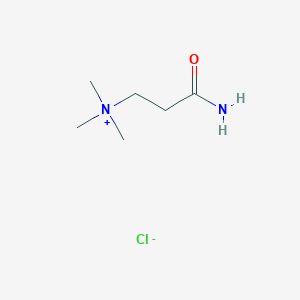
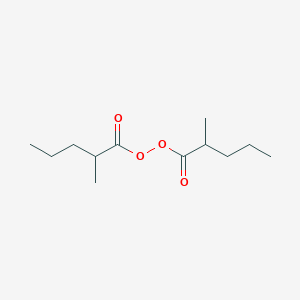
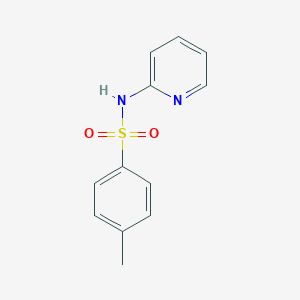
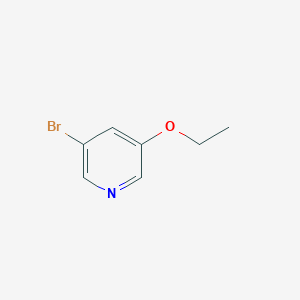
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
